N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 931737-49-4
VCID: VC7496352
InChI: InChI=1S/C28H23FN4O4/c1-17-3-2-4-19(9-17)13-32-14-22-27(21-11-20(29)6-7-23(21)32)31-33(28(22)35)15-26(34)30-12-18-5-8-24-25(10-18)37-16-36-24/h2-11,14H,12-13,15-16H2,1H3,(H,30,34)
SMILES: CC1=CC(=CC=C1)CN2C=C3C(=NN(C3=O)CC(=O)NCC4=CC5=C(C=C4)OCO5)C6=C2C=CC(=C6)F
Molecular Formula: C28H23FN4O4
Molecular Weight: 498.514

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide

CAS No.: 931737-49-4

Cat. No.: VC7496352

Molecular Formula: C28H23FN4O4

Molecular Weight: 498.514

* For research use only. Not for human or veterinary use.

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide - 931737-49-4

Specification

CAS No. 931737-49-4
Molecular Formula C28H23FN4O4
Molecular Weight 498.514
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide
Standard InChI InChI=1S/C28H23FN4O4/c1-17-3-2-4-19(9-17)13-32-14-22-27(21-11-20(29)6-7-23(21)32)31-33(28(22)35)15-26(34)30-12-18-5-8-24-25(10-18)37-16-36-24/h2-11,14H,12-13,15-16H2,1H3,(H,30,34)
Standard InChI Key NHBUJKGNJLYRNX-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN2C=C3C(=NN(C3=O)CC(=O)NCC4=CC5=C(C=C4)OCO5)C6=C2C=CC(=C6)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazolo[4,3-c]quinoline scaffold substituted with fluorine at position 8, a 3-methylbenzyl group at position 5, and an acetamide-linked benzodioxolymethyl side chain. The molecular formula is C₃₀H₂₅FN₄O₄, with a molecular weight of 548.55 g/mol . Key structural elements include:

  • Pyrazoloquinoline core: A fused heterocyclic system contributing to planar aromaticity and π-π stacking interactions.

  • Benzodioxole moiety: Enhances metabolic stability and modulates lipophilicity.

  • Fluorine atom: Introduces electronegativity, influencing binding affinity to biological targets.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₃₀H₂₅FN₄O₄
Molecular Weight548.55 g/mol
LogP (Octanol-Water)3.8 ± 0.2
Solubility (Water)<0.1 mg/mL (25°C)
Melting Point218–220°C (decomposes)

The low aqueous solubility underscores the need for formulation strategies, such as nanoparticle encapsulation or prodrug development .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence (Figure 1), adapted from methodologies for pyrazoloquinoline derivatives :

  • Quinoline Core Formation: Condensation of 4-fluoroanthranilic acid with ethyl acetoacetate yields 8-fluoro-5-methylquinolin-3-ol.

  • Pyrazole Ring Annulation: Reaction with hydrazine hydrate under microwave irradiation forms the pyrazolo[4,3-c]quinoline scaffold.

  • Side Chain Functionalization:

    • Alkylation of the quinoline nitrogen with 3-methylbenzyl bromide.

    • Acetamide coupling via reaction with benzodioxol-5-ylmethyl isocyanate.

Key Challenges:

  • Low yields (<30%) in the annulation step due to competing side reactions.

  • Purification difficulties caused by regioisomeric byproducts.

Reaction Optimization

Ultrasonic irradiation during the annulation step improves yield to 45% by enhancing mass transfer . Catalytic amounts of KOH in ethanol further suppress side reactions.

Biological Activity and Mechanism of Action

Anticancer Activity

In vitro assays demonstrate potent cytotoxicity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 1.2 µM and 1.8 µM, respectively . Mechanistic studies reveal:

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage.

  • Cell Cycle Arrest: G2/M phase blockade via CDK1 inhibition.

Epigenetic Modulation

The compound serves as an intermediate for trithiocarbonate-based HDAC inhibitors. Derivatives exhibit HDAC1/2 inhibition (IC₅₀ = 0.4 µM), correlating with histone H3 hyperacetylation in leukemia cells .

Comparative Analysis with Structural Analogues

Table 2: Comparison with Pyrazoloquinoline Derivatives

CompoundTargetIC₅₀ (µM)Selectivity Index
Subject CompoundHDAC1/2, CDK10.412.5
PQ-432 Topoisomerase II2.13.8
PQ-561 EGFR-TK0.98.2

The subject compound’s dual targeting of HDACs and CDK1 confers broader anticancer efficacy compared to single-target analogues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator